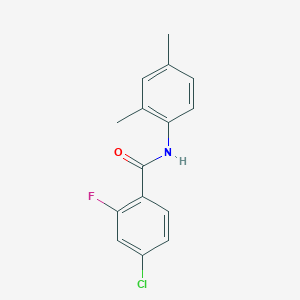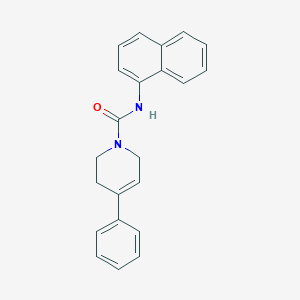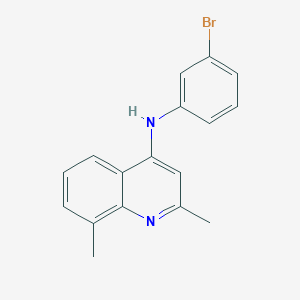![molecular formula C14H11BrN2O3 B5700878 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide, commonly known as FBVA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FBVA is a potential anticancer agent that exhibits promising activity against a range of cancer types.
作用機序
FBVA exerts its anticancer activity by inhibiting the activity of Bcl-2, which is a protein that plays a key role in regulating apoptosis. Bcl-2 is overexpressed in many cancer types and is associated with resistance to chemotherapy. By inhibiting Bcl-2, FBVA can induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
FBVA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases. FBVA has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, FBVA has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of FBVA is its potential as an anticancer agent. It has shown promising activity against a range of cancer types and has the potential to be used in combination with other chemotherapy drugs. However, there are some limitations for lab experiments. FBVA has low solubility in water, which can make it difficult to work with in some experiments. In addition, FBVA can be toxic to normal cells at higher concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on FBVA. One area of research is the development of more efficient synthesis methods for FBVA, which could increase the yield and purity of the compound. Another area of research is the investigation of the potential of FBVA as a combination therapy with other chemotherapy drugs. In addition, further studies are needed to understand the biochemical and physiological effects of FBVA in more detail, and to identify potential side effects and toxicity concerns.
合成法
The synthesis of FBVA involves the condensation of 4-bromobenzoyl chloride with furfurylamine, followed by the reaction of the obtained intermediate with ethyl isocyanate. The final product is obtained by the removal of the ethyl group using hydrochloric acid. The yield of FBVA is around 60%, and the purity can be increased by recrystallization.
科学的研究の応用
FBVA has been extensively studied for its potential anticancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. FBVA has also been shown to inhibit the growth of tumor cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-3-9(4-6-10)14(19)17-12(13(16)18)8-11-2-1-7-20-11/h1-8H,(H2,16,18)(H,17,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLNIOWCXUSLA-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)N)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
